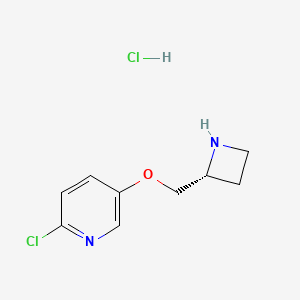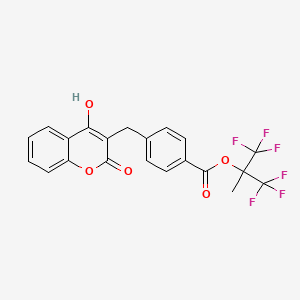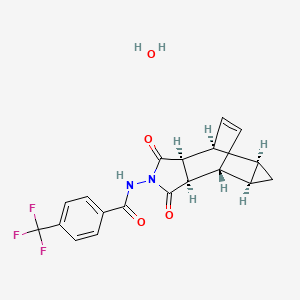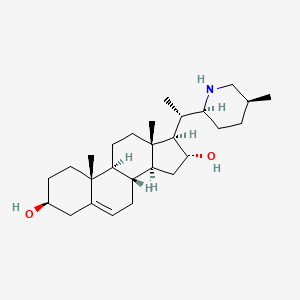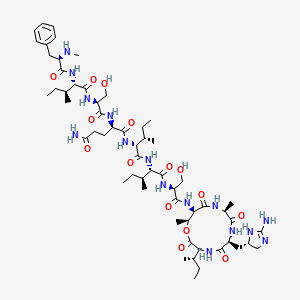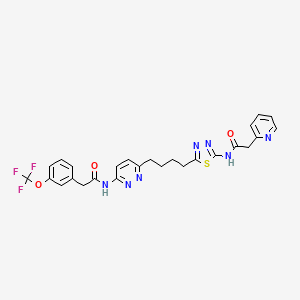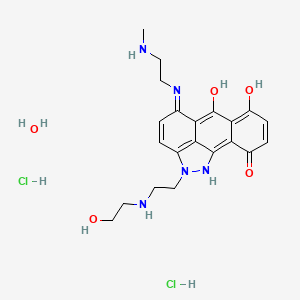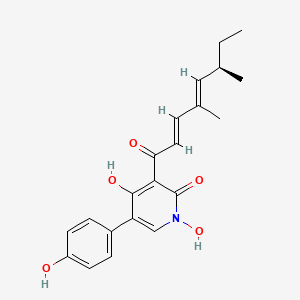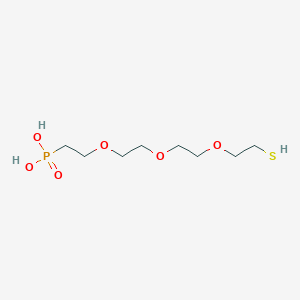
Thiol-PEG3-phosphonic acid
描述
Thiol-PEG3-phosphonic acid: is a compound that consists of a thiol group (-SH), a polyethylene glycol (PEG) chain with three ethylene glycol units, and a phosphonic acid group (PO3H2). This compound is known for its versatility and is widely used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. Its unique structure allows it to act as a linker or a functional group in various chemical reactions and processes .
作用机制
Target of Action
Thiol-PEG3-phosphonic acid is primarily used as a linker compound in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
The mode of action of this compound involves its role as a linker in PROTACs. PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . This compound, being a PEG-based linker, connects these two ligands. The resulting PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the ubiquitin-proteasome system. This system is responsible for protein degradation within cells . By forming a part of PROTACs, this compound contributes to the selective degradation of target proteins, thereby influencing the associated biochemical pathways .
Result of Action
The primary result of the action of this compound is the degradation of target proteins within cells . This occurs due to its role as a linker in PROTACs, which recruit an E3 ubiquitin ligase to the target protein, leading to its degradation .
Action Environment
The action environment of this compound is primarily within cells, where it contributes to the degradation of target proteins as a part of PROTACs . Environmental factors that could influence its action, efficacy, and stability would likely include factors that affect intracellular conditions and the ubiquitin-proteasome system.
生化分析
Biochemical Properties
Thiol-PEG3-phosphonic acid plays a crucial role in biochemical reactions, particularly in the synthesis of PROTACs . The exact enzymes, proteins, and other biomolecules it interacts with are largely dependent on the specific PROTAC being synthesized . The nature of these interactions typically involves the formation of a covalent bond between the this compound and the target protein, leading to the degradation of the latter .
Cellular Effects
The effects of this compound on cells are primarily related to its role in the degradation of target proteins . By facilitating the degradation of specific proteins, this compound can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its role in the synthesis of PROTACs . It forms a covalent bond with the target protein, which is then recognized by an E3 ubiquitin ligase . The ligase tags the target protein with ubiquitin, signaling it for degradation by the proteasome .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are largely dependent on the stability of the PROTACs it helps synthesize
Metabolic Pathways
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Thiol-PEG3-phosphonic acid typically involves multiple steps, including PEG modification, phosphorylation, and thiolation. The general synthetic route can be summarized as follows:
PEG Modification: The starting material, polyethylene glycol, is modified to introduce functional groups that can react with phosphonic acid and thiol groups.
Phosphorylation: The modified PEG is then reacted with a phosphonic acid derivative under controlled conditions to introduce the phosphonic acid group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of appropriate catalysts and solvents .
化学反应分析
Types of Reactions: Thiol-PEG3-phosphonic acid undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The thiol group can participate in nucleophilic substitution reactions with electrophiles.
Addition: The phosphonic acid group can participate in addition reactions with bases.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Alkyl halides or other electrophiles.
Addition: Bases such as sodium hydroxide.
Major Products:
Oxidation: Disulfides.
Reduction: Thiol groups.
Substitution: Alkylated thiol derivatives.
Addition: Phosphonate salts.
科学研究应用
Thiol-PEG3-phosphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and in surface modification of materials.
Biology: Employed in the conjugation of biomolecules, such as proteins and peptides, for various assays and experiments.
Medicine: Utilized in drug delivery systems and in the development of targeted therapies, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras).
Industry: Applied in the production of coatings and adhesives due to its strong binding affinity to metal surfaces .
相似化合物的比较
Thiol-PEG4-phosphonic acid: Similar structure but with an additional ethylene glycol unit.
Thiol-PEG2-phosphonic acid: Similar structure but with one less ethylene glycol unit.
Thiol-PEG3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a phosphonic acid group.
Uniqueness: Thiol-PEG3-phosphonic acid is unique due to its balanced chain length, which provides optimal flexibility and reactivity. The presence of both thiol and phosphonic acid groups allows it to participate in a wide range of reactions and applications, making it a versatile and valuable compound in scientific research .
属性
IUPAC Name |
2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19O6PS/c9-15(10,11)7-5-13-3-1-12-2-4-14-6-8-16/h16H,1-8H2,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKOBPQABCOCDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCP(=O)(O)O)OCCOCCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19O6PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


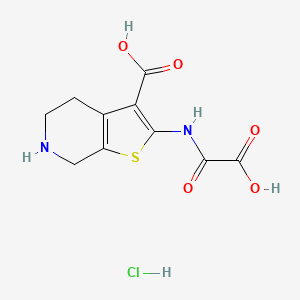
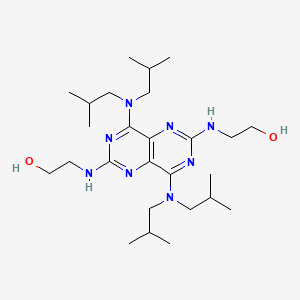
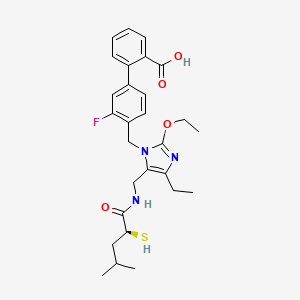
![3-Deoxy-3-[4-(3-Fluorophenyl)-1h-1,2,3-Triazol-1-Yl]-Beta-D-Galactopyranosyl 3-Deoxy-3-[4-(3-Fluorophenyl)-1h-1,2,3-Triazol-1-Yl]-1-Thio-Beta-D-Galactopyranoside](/img/structure/B611267.png)

